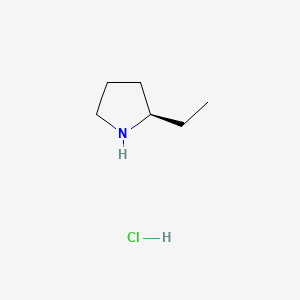

(R)-2-Ethylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738866 | |

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460748-80-5 | |

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of (R)-2-Ethylpyrrolidine Hydrochloride

An In-depth Technical Guide

Introduction

The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products, alkaloids, and pharmacologically active molecules.[1] Its structural rigidity and ability to engage in key hydrogen bonding interactions make it a privileged structure in the design of novel therapeutics. Consequently, compounds bearing the pyrrolidine scaffold are critical intermediates in research and development programs aimed at creating new drug candidates for a multitude of diseases, including cancer and neurological disorders.[1][3]

Significance of (R)-2-Ethylpyrrolidine Hydrochloride as a Chiral Building Block

In the landscape of pharmaceutical synthesis, chirality is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful.[4] this compound emerges as a crucial chiral building block, valued for its defined stereochemistry at the C2 position.[5] Its use allows for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity.[5][6] This precision is fundamental in developing drugs with improved efficacy and safety profiles, particularly in fields like neurology and psychiatry where stereochemistry critically influences drug-receptor interactions.[5][6]

Purpose and Scope of this Guide

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound (CAS No: 460748-80-5). It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this key intermediate. Recognizing that publicly available experimental data for this specific compound is limited, this document emphasizes the robust, field-proven methodologies required to determine its essential physical and structural properties. We will not only detail the "how" but also the "why" behind each experimental choice, ensuring a self-validating system of protocols grounded in scientific integrity.

Core Physicochemical Properties

Identity and Structure

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. Where specific experimental data is not available in peer-reviewed literature, the status is noted, and the subsequent sections of this guide provide the definitive protocols for their determination.

| Property | Value | Source / Method |

| Appearance | White to off-white crystalline solid | Predicted based on similar hydrochloride salts[10] |

| Melting Point | Data not publicly available | See Protocol 3.1: Differential Scanning Calorimetry |

| Boiling Point | Not applicable (decomposes) | Thermal Gravimetric Analysis (TGA) recommended |

| Solubility | Data not publicly available | See Protocol 3.2: Equilibrium Solubility Assessment |

| pKa | Data not publicly available | Potentiometric Titration recommended |

Experimental Protocols for Physicochemical Characterization

A rigorous characterization of any pharmaceutical intermediate is foundational to ensuring batch-to-batch consistency, process control, and the ultimate quality of the final API. The following protocols are designed to be self-validating and provide a complete physicochemical profile.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: While traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and additional critical data. It measures the heat flow required to raise a sample's temperature, precisely identifying the onset and peak of the melting endotherm. This not only gives a highly accurate melting point but can also reveal phase transitions, decomposition events, and provide an indication of purity (a broader melting peak often suggests impurities). For a crystalline hydrochloride salt, DSC is the industry-standard method.

-

Mandatory Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination by DSC.

-

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C). The measured onset should be within ±0.5 °C of the standard.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a tared aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan using a sample press. This prevents mass loss due to sublimation prior to melting. Prepare an identical empty sealed pan to serve as the reference.

-

Instrument Setup: Place the sample pan and reference pan into the DSC cell.

-

Thermal Method: Program the instrument to equilibrate at 25 °C, followed by a heating ramp of 10 °C/minute up to a temperature well past the expected melt (e.g., 250 °C). Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

Data Analysis: Upon completion, analyze the resulting thermogram. The melting point is reported as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.

-

Solubility Assessment

-

Expertise & Causality: Solubility is a critical parameter that directly influences bioavailability and dictates viable options for formulation and reaction chemistry. A quantitative assessment in pharmaceutically relevant solvents (e.g., water, ethanol, buffers) is essential. The shake-flask method, conducted to equilibrium, is the gold-standard for its reliability and reproducibility.

-

Mandatory Visualization: Solubility Workflow

Caption: Equilibrium Shake-Flask Solubility Workflow.

-

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., deionized water, ethanol, phosphate-buffered saline pH 7.4).

-

Sample Addition: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand for 1 hour for solids to settle. Carefully remove an aliquot from the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a set of calibration standards.

-

Reporting: Report the solubility in mg/mL or mol/L for each solvent at the specified temperature.

-

Spectroscopic and Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and identity of the compound. A combination of NMR, IR, and MS forms a complete, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, ¹H NMR will confirm the presence of the ethyl group and the pyrrolidine ring protons, and their respective integrations will validate the structure. The presence of two N-H protons (one on the ring, one from the HCl) will likely show as a broad signal.

-

Predicted ¹H and ¹³C NMR Spectral Features (in D₂O):

-

¹H NMR:

-

Ethyl Group (CH₃): A triplet, ~1.0-1.3 ppm.

-

Ethyl Group (CH₂): A multiplet (quartet or more complex), ~1.6-1.9 ppm.

-

Pyrrolidine Ring Protons (C3, C4): Complex multiplets, ~1.8-2.2 ppm.

-

Pyrrolidine Ring Proton (C2): A multiplet, ~3.2-3.5 ppm.

-

Pyrrolidine Ring Protons (C5): Multiplets, ~3.3-3.6 ppm.

-

N-H Protons: Will exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at a downfield shift.

-

-

¹³C NMR:

-

Six distinct carbon signals are expected.

-

Ethyl Group (CH₃): ~10-15 ppm.

-

Ethyl Group (CH₂): ~25-30 ppm.

-

Pyrrolidine Ring (C3, C4): ~22-35 ppm (two signals).

-

Pyrrolidine Ring (C5): ~45-50 ppm.

-

Pyrrolidine Ring (C2): ~60-65 ppm.

-

-

-

Step-by-Step Protocol (¹H NMR):

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Allow the sample to thermally equilibrate.

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key features will be the N-H stretches from the secondary ammonium salt, and the C-H stretches from the aliphatic ethyl and pyrrolidine groups.

-

Predicted Characteristic Absorption Bands:

-

N-H Stretch: Broad absorption in the 2700-3200 cm⁻¹ region, characteristic of a secondary amine salt.

-

C-H Stretch (aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.

-

N-H Bend: Absorption around 1550-1650 cm⁻¹.

-

C-H Bend: Absorptions in the 1350-1470 cm⁻¹ region.

-

-

Step-by-Step Protocol (ATR-FTIR):

-

Background Scan: Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Data Analysis: The resulting spectrum will be automatically background-corrected. Label the major peaks and assign them to their corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts. In positive ion mode, the technique will detect the protonated free base, [(R)-2-Ethylpyrrolidine + H]⁺.

-

Predicted Mass Spectrum (ESI+):

-

The free base, C₆H₁₃N, has a monoisotopic mass of 99.1048 Da.[11]

-

The expected primary ion to be observed is the protonated molecule [M+H]⁺.

-

Expected m/z: 100.1126 (C₆H₁₄N⁺)

-

-

Mandatory Visualization: Spectroscopic Workflow

Caption: Integrated Workflow for Spectroscopic Characterization.

-

Step-by-Step Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile.

-

Method Setup: Set up a simple LC method (e.g., isocratic flow of mobile phase) primarily for sample introduction into the mass spectrometer.

-

MS Parameters: Set the ESI source to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal of the target ion.

-

Data Acquisition: Inject the sample and acquire mass data over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion in the resulting mass spectrum and confirm that its m/z value matches the theoretical value.

-

Conclusion

This compound is a valuable chiral intermediate whose utility in pharmaceutical R&D demands a complete and accurate physicochemical profile. While some physical properties are not readily found in public databases, this guide provides the authoritative, step-by-step protocols necessary for their determination. By employing these robust analytical techniques—from DSC for thermal properties to a suite of spectroscopic methods for structural confirmation—researchers and drug development professionals can ensure the quality, consistency, and integrity of this critical building block, thereby supporting the advancement of new, stereochemically pure therapeutic agents.

References

-

2-(N-Pyrrolidino)ethyl chloride hydrochloride - Physico-chemical Properties. (2024). ChemBK. [Link]

-

2-Ethyl-pyrrolidine - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

-

Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

2-Ethylpyrrolidine. (n.d.). PubChem, National Institutes of Health. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (2005). ResearchGate. [Link]

-

Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, 1H and 13C NMR Analyses. (2005). TÜBİTAK Academic Journals. [Link]

-

SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (2019). ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central, National Institutes of Health. [Link]

-

Pyrrolidine. (n.d.). NIST WebBook. [Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2021). National Institutes of Health. [Link]

-

1-Ethyl-2-pyrrolidinone. (n.d.). NIST WebBook. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine [webbook.nist.gov]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemscene.com [chemscene.com]

- 10. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]

- 11. 2-Ethylpyrrolidine | C6H13N | CID 4993465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Ethylpyrrolidine Hydrochloride: Structure, Stereochemistry, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-2-Ethylpyrrolidine hydrochloride, a chiral building block of significant interest in pharmaceutical and chemical research. We will delve into its core chemical structure, the critical role of its stereochemistry, methods for its enantioselective synthesis, and its applications as a key intermediate in the development of complex molecular architectures.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its prevalence in medicinal chemistry stems from its ability to impart favorable physicochemical properties, including aqueous solubility and metabolic stability, and to serve as a rigid scaffold for presenting functional groups in a defined three-dimensional orientation.[1]

The introduction of a stereocenter, as seen in 2-substituted pyrrolidines, adds a layer of complexity and opportunity. The specific spatial arrangement, or stereochemistry, of substituents on the pyrrolidine ring is often critical for biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure building blocks like (R)-2-Ethylpyrrolidine is paramount for the development of safe and effective stereochemically pure active pharmaceutical ingredients (APIs).[3]

This compound is the salt form of the chiral amine, which enhances its stability, crystallinity, and handling properties, making it a more convenient form for storage and use in synthesis.

Chemical Structure and Stereochemistry

This compound possesses a single stereocenter at the C2 position of the pyrrolidine ring. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute configuration of this chiral center.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (2R)-2-Ethylpyrrolidine hydrochloride |

| CAS Number | 460748-80-5[4] |

| Molecular Formula | C₆H₁₄ClN[4][5] |

| Molecular Weight | 135.64 g/mol [5] |

| Canonical SMILES | CC[C@@H]1CCCN1.Cl[5] |

| InChI Key | LKNCADZJRBHOFP-FYZOBXCZSA-N[4] |

The structure consists of a saturated five-membered ring containing one nitrogen atom. An ethyl group is attached to the carbon atom adjacent to the nitrogen (C2). The "(R)" configuration indicates that when viewing the molecule with the lowest priority substituent (hydrogen) pointing away, the priority of the other substituents (NH₂⁺, C5, and the ethyl group) decreases in a clockwise direction. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.

Figure 1: Chemical structure of this compound, highlighting the (R)-stereocenter at the C2 position.

Physicochemical Properties

| Property | Value (Estimated or from related compounds) | Source/Comment |

| Appearance | White to off-white solid | Typical for amine hydrochlorides |

| Melting Point | Not reported. Expected to be significantly higher than the free base. For comparison, N-(2-Chloroethyl)pyrrolidine hydrochloride has a melting point of 167-170 °C.[6] | The ionic nature of the salt increases the melting point. |

| Boiling Point | Not applicable (decomposes) | Salts typically decompose at high temperatures rather than boil. The free base, 2-ethylpyrrolidine, has a boiling point of around 135-137 °C. |

| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in less polar organic solvents like acetone and chloroform. Insoluble in non-polar solvents like ether and benzene.[6] | The ionic nature of the hydrochloride salt dictates its solubility profile. |

| pKa | Not reported. The pKa of the conjugate acid of the free base, 2-ethylpyrrolidine, would be expected to be in the range of 10-11, similar to other secondary amines. | This value is crucial for understanding its behavior in reactions and formulations. |

Spectroscopic Characterization (Predicted)

Definitive, published spectra for this compound are not available. However, based on the structure and data from analogous compounds, the expected spectral features can be predicted. This information is vital for the quality control and identification of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: D₂O or DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~0.9-1.1 (t, 3H): Methyl protons of the ethyl group.

-

~1.5-2.2 (m, 6H): Methylene protons of the ethyl group and the C3, C4 protons of the pyrrolidine ring.

-

~3.0-3.6 (m, 3H): The C2 proton and the C5 methylene protons of the pyrrolidine ring, deshielded by the adjacent nitrogen.

-

~8.5-9.5 (broad s, 2H): The two protons on the positively charged nitrogen atom (NH₂⁺). The chemical shift and appearance of this peak would be highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: D₂O or DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~10-15: Methyl carbon of the ethyl group.

-

~20-30: Methylene carbons of the pyrrolidine ring (C3 and C4).

-

~25-35: Methylene carbon of the ethyl group.

-

~45-55: C5 methylene carbon of the pyrrolidine ring.

-

~60-70: C2 methine carbon of the pyrrolidine ring, deshielded by the nitrogen and the ethyl group.

-

IR (Infrared) Spectroscopy

-

Expected Characteristic Absorptions (cm⁻¹):

-

~2700-3000 (broad): N-H stretching vibrations of the secondary ammonium salt.

-

~2850-2960: C-H stretching vibrations of the alkyl groups.

-

~1580-1650: N-H bending vibrations.

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected m/z: The mass spectrum would show the molecular ion of the free base.

-

[M+H]⁺: 99.17 (corresponding to C₆H₁₃N + H⁺).

-

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a well-explored area of organic chemistry. While a specific, detailed experimental protocol for the industrial synthesis of this compound is proprietary, the general approaches can be outlined. These methods are crucial for producing the desired single enantiomer, avoiding the need for challenging chiral separations of a racemic mixture.

Figure 2: Overview of enantioselective synthesis strategies for this compound.

A. Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, L-proline or L-glutamic acid, which possess the desired stereochemistry at a key carbon, can be chemically modified through a series of reactions to introduce the ethyl group and reduce the carboxylic acid functionality.

B. Chiral Auxiliary-Mediated Synthesis: In this method, a prochiral starting material is reacted with a chiral auxiliary, such as (R)-phenylglycinol, to form a diastereomeric intermediate. The presence of the chiral auxiliary directs the subsequent chemical transformations to occur stereoselectively. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

C. Asymmetric Catalysis: This is often the most efficient and atom-economical approach. It involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction.

-

Asymmetric Hydrogenation: A prochiral enamine or imine precursor can be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) to produce the (R)-enantiomer with high enantiomeric excess.

-

Biocatalysis: Enzymes, such as transaminases, can be employed to convert a ketone precursor into the corresponding chiral amine with exceptional stereoselectivity. This approach is gaining popularity due to its mild reaction conditions and high efficiency.

Final Step: Salt Formation Regardless of the synthetic route to the free base, the final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the (R)-2-ethylpyrrolidine free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent. The hydrochloride salt then precipitates and can be isolated by filtration.

Representative Experimental Protocol (General)

Step 1: Asymmetric Synthesis of (R)-2-Ethylpyrrolidine (Illustrative Example using a Chiral Auxiliary)

-

Condensation: A γ-keto acid is reacted with (R)-phenylglycinol in a suitable solvent (e.g., toluene) with azeotropic removal of water to form a chiral bicyclic lactam.

-

Reduction: The lactam is then stereoselectively reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex. The chiral auxiliary directs the hydride attack to form the desired stereoisomer of the N-substituted pyrrolidine.

-

Cleavage of Auxiliary: The chiral auxiliary is removed, often by hydrogenolysis over a palladium catalyst, to yield the free (R)-2-ethylpyrrolidine.

Step 2: Formation of the Hydrochloride Salt

-

The crude (R)-2-ethylpyrrolidine is purified by distillation or chromatography.

-

The purified amine is dissolved in anhydrous diethyl ether.

-

The solution is cooled in an ice bath, and a solution of anhydrous HCl in diethyl ether is added dropwise with stirring.

-

The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Pharmaceutical and Chemical Synthesis

Chiral 2-substituted pyrrolidines are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The (R)-enantiomer of 2-ethylpyrrolidine is a key building block for introducing a specific stereochemistry that is often essential for the desired biological activity.

A. Synthesis of Antipsychotic Agents: A closely related compound, (R)-(+)-2-aminomethyl-1-ethylpyrrolidine, is a crucial intermediate in the synthesis of selective dopamine D2 receptor ligands, which are used in the treatment of schizophrenia.[7] This highlights the importance of the (R)-1-ethylpyrrolidin-2-yl moiety in targeting central nervous system receptors. It is highly probable that this compound is used in the synthesis of analogous compounds where the aminomethyl group is not required or is introduced at a different stage. For example, the synthesis of Raclopride, a selective dopamine D2 antagonist, involves the coupling of a substituted benzamide with a chiral 2-methylpyrrolidine derivative.[3]

B. Asymmetric Catalysis and Synthesis: (R)-2-Ethylpyrrolidine itself can serve as a chiral ligand for transition metals or as a chiral base in asymmetric synthesis. The nitrogen atom can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

C. Building Block for Novel Chemical Entities: As a chiral building block, this compound provides a scaffold for the construction of more complex molecules in drug discovery programs. Its defined stereochemistry allows for the systematic exploration of structure-activity relationships (SAR) in a three-dimensional context.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for related amine hydrochlorides, the following precautions should be taken:

-

Hazard Classification: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.

-

First Aid:

-

In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.

-

In case of contact with skin: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

Always consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and the practical advantages of its hydrochloride salt form make it an important intermediate for the synthesis of enantiomerically pure compounds, particularly in the development of new pharmaceuticals targeting the central nervous system. A thorough understanding of its structure, properties, and the strategies for its enantioselective synthesis is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(N-Pyrrolidino)ethyl chloride hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(2-Chloroethyl)-1-methyl-pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2021). Pharmaceuticals. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

(R)-2-Ethylpyrrolidine hydrochloride CAS number 460748-80-5

An In-Depth Technical Guide to (R)-2-Ethylpyrrolidine Hydrochloride

Abstract

This compound (CAS No. 460748-80-5) is a chiral heterocyclic amine of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its stereodefined structure makes it a valuable chiral building block for the synthesis of complex molecular targets where specific stereoisomers are required for biological activity and safety. This guide provides an in-depth technical overview of its chemical properties, a representative synthetic approach, robust analytical characterization methods, and critical safety protocols. The content is tailored for researchers, chemists, and drug development professionals who utilize chiral intermediates to construct active pharmaceutical ingredients (APIs) and other specialty chemicals.

Physicochemical and Structural Properties

This compound is the salt form of the parent free amine, which enhances its stability and handling characteristics as a solid. The presence of a single, defined stereocenter at the C2 position is the molecule's most critical feature, dictating its utility in asymmetric synthesis.

| Property | Value | Source(s) |

| CAS Number | 460748-80-5 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| Molecular Weight | 135.64 g/mol | [2][3] |

| Appearance | Solid (Typical) | [4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1][2] |

| Canonical SMILES | CCC1CCCN1.Cl | [1] |

| Isomeric SMILES | CC[C@@H]1CCCN1.Cl | [1][2] |

| InChI Key | LKNCADZJRBHOFP-FYZOBXCZSA-N | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Stereoselective Synthesis: A Conceptual Protocol

The synthesis of enantiomerically pure (R)-2-Ethylpyrrolidine is paramount to its function. While multiple proprietary routes exist, a common and rational approach involves the asymmetric modification of a readily available precursor. The following protocol is a representative example based on established chemical transformations, designed to illustrate the core principles of achieving high enantiomeric purity.

Causality in Synthesis Design

The choice of a synthetic route is governed by the need to control the stereochemistry at the C2 position. A logical strategy is the stereoselective reduction of a suitable cyclic imine precursor. This method is often preferred for its efficiency and the availability of powerful asymmetric catalysts that can induce high levels of enantioselectivity. The final conversion to the hydrochloride salt stabilizes the amine and facilitates purification and storage.

Experimental Workflow

Caption: Conceptual workflow for the synthesis of (R)-2-Ethylpyrrolidine HCl.

Step-by-Step Methodology

-

Imine Formation: A suitable pyrroline-based precursor is reacted with an ethylating agent like ethylmagnesium bromide. This reaction is performed under anhydrous conditions in a solvent such as THF to generate the key 2-ethyl-1-pyrroline intermediate. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Asymmetric Reduction:

-

The crude imine is dissolved in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is introduced. The choice of catalyst is critical as it dictates the stereochemical outcome.

-

A reducing agent, typically a borane complex (e.g., borane dimethyl sulfide), is added slowly at a controlled temperature (e.g., 0 °C or lower) to initiate the highly selective reduction of the C=N bond. This step's success is foundational to achieving high enantiomeric excess (e.e.).

-

-

Work-up and Extraction: The reaction is quenched carefully with methanol, followed by an acidic workup (e.g., 1M HCl) to hydrolyze any remaining borane complexes. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which is subsequently extracted into an organic solvent like dichloromethane.

-

Salt Formation and Isolation:

-

The extracted free base, (R)-2-Ethylpyrrolidine, is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

The resulting oil is redissolved in a suitable solvent system, such as diethyl ether or a mixture of isopropanol and ether.

-

A stoichiometric amount of hydrochloric acid (often as a solution in isopropanol or dioxane) is added dropwise with stirring.

-

This compound precipitates as a solid. The solid is collected by vacuum filtration, washed with cold ether to remove impurities, and dried under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product. A multi-technique approach provides a self-validating system of quality control.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control verification.

Detailed Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure and covalent connectivity.

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H NMR will show characteristic peaks for the ethyl group and the pyrrolidine ring protons, with specific chemical shifts and coupling patterns. ¹³C NMR will confirm the presence of the six distinct carbon atoms in the molecule.[5] The data must be consistent with the expected structure of 2-ethylpyrrolidine.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess chemical purity and confirm molecular weight.

-

Protocol: The hydrochloride salt is typically converted back to the more volatile free base before injection, or a derivatization step is employed. The sample is injected into a GC equipped with a suitable capillary column (e.g., DB-5ms). The retention time provides a measure of purity relative to solvent and other potential impurities. The mass spectrometer will detect the molecular ion (M⁺) corresponding to the free base (C₆H₁₃N, m/z = 99.17) and a characteristic fragmentation pattern.[6]

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric purity (enantiomeric excess, e.e.). This is the most critical test for a chiral building block.

-

Protocol: The sample is analyzed on an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cyclodextrin- or cellulose-based column). An isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (like diethylamine), is used. The two enantiomers, (R) and (S), will have different retention times. The peak areas are integrated to calculate the enantiomeric excess, which should ideally be >99%.[7]

-

Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The (R)-2-ethyl substitution provides a specific three-dimensional orientation that can be crucial for binding to biological targets like enzymes or receptors.

-

Chiral Building Block: this compound serves as a key starting material or intermediate in multi-step syntheses. Its amine functionality allows for a wide range of subsequent reactions, including amidation, alkylation, and reductive amination, to build more complex molecules.[3]

-

Neurology and Psychiatry: Chiral pyrrolidine derivatives are central to the structure of drugs targeting the central nervous system. The specific stereochemistry is often essential for differentiating between agonist and antagonist activity or for ensuring selectivity for a specific receptor subtype.[3][9]

-

Asymmetric Catalysis: In some contexts, chiral pyrrolidines and their derivatives can themselves be used as ligands for metal catalysts or as organocatalysts, facilitating other stereoselective transformations.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a summary based on data for similar chemical classes, and the specific Safety Data Sheet (SDS) for the product in use must always be consulted.[10][11]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

The compound may be hygroscopic; storage under an inert atmosphere is recommended for long-term stability.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10][11]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10][11]

-

Conclusion

This compound is a high-value chiral intermediate whose utility is defined by its stereochemical purity. Its successful application in research and development hinges on a comprehensive understanding of its properties, the implementation of robust stereoselective synthetic methods, and verification through a suite of orthogonal analytical techniques. Adherence to strict safety and handling protocols is mandatory to ensure safe and effective use in the laboratory and beyond. This guide serves as a foundational resource for scientists leveraging this important building block to advance the frontiers of chemical synthesis and drug discovery.

References

-

MySkinRecipes. this compound.[Link]

-

ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.[Link]

-

Cheméo. 2-Ethyl-pyrrolidine - Chemical & Physical Properties.[Link]

-

Carl Roth. Safety Data Sheet: N-Ethyl-2-pyrrolidone.[Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

-

PubChem. 2-Ethylpyrrolidine | C6H13N.[Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.[Link]

-

SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.[Link]

-

ResearchGate. SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-Ethylpyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. uni-muenster.de [uni-muenster.de]

The Chiral Synthon: A Technical Guide to the Commercial Availability and Application of (R)-2-Ethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Ethylpyrrolidine hydrochloride is a crucial chiral building block in modern pharmaceutical and fine chemical synthesis. Its stereodefined structure makes it an invaluable intermediate for the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) where stereochemistry dictates efficacy and safety. This technical guide provides an in-depth analysis of its commercial availability, elucidates the fundamental principles and practical methodologies for its synthesis and chiral resolution, details comprehensive analytical techniques for quality control, and explores its application in drug development, supported by field-proven insights and detailed protocols.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The introduction of a chiral center, such as the ethyl group at the 2-position in (R)-2-Ethylpyrrolidine, imparts a three-dimensional architecture that is critical for specific molecular recognition and biological activity. This enantiomerically pure synthon is particularly sought after for its role in directing stereoselective transformations and for its incorporation into the final structure of APIs targeting a wide range of therapeutic areas.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of specialty chemical suppliers. Researchers and drug development professionals should consider not only the purity but also the enantiomeric excess (e.e.) and the availability of comprehensive analytical documentation when sourcing this critical raw material.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Specifications |

| ChemScene | This compound | 460748-80-5 | C₆H₁₄ClN | 135.64 | ≥98%[1] |

| Santa Cruz Biotechnology | 2-Ethylpyrrolidine Hydrochloride | 669073-77-2 | C₆H₁₃N•HCl | 135.64 | Research Use Only[2] |

| MySkinRecipes | This compound | 460748-80-5 | C₆H₁₄ClN | 135.64 | 95%[3] |

| CymitQuimica | This compound | 460748-80-5 | C₆H₁₄ClN | 135.64 | For lab use only[4] |

| Arctom Scientific | This compound | 460748-80-5 | C₆H₁₄ClN | 135.64 | In-stock reagent sizes[5] |

Note: The CAS number for the racemic mixture of 2-Ethylpyrrolidine is 1003-28-7[6][7]. It is crucial to verify the enantiomeric purity of the (R)-enantiomer from the supplier's certificate of analysis.

Synthesis and Chiral Resolution: The Path to Enantiopurity

The synthesis of enantiomerically pure this compound is typically achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. The latter is a well-established and industrially viable approach.

Synthesis of Racemic 2-Ethylpyrrolidine

Chiral Resolution using Diastereomeric Salt Formation

The most prevalent method for obtaining the (R)-enantiomer is through classical resolution, which exploits the formation of diastereomeric salts with a chiral resolving agent.[8] For amines like 2-ethylpyrrolidine, chiral acids such as tartaric acid are excellent resolving agents.[9] The principle lies in the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.

A notable example in the literature is the resolution of the structurally similar (S)-(-)-2-aminomethyl-1-ethylpyrrolidine using D-(-)-tartaric acid in the synthesis of Levosulpiride.[10] This demonstrates the efficacy of tartaric acid as a resolving agent for this class of compounds.

Diagram 1: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic 2-ethylpyrrolidine.

Experimental Protocol: Chiral Resolution of Racemic 2-Ethylpyrrolidine (Representative)

This protocol is a representative procedure based on the principles of diastereomeric salt formation with tartaric acid.[9]

-

Dissolution: Dissolve one equivalent of racemic 2-ethylpyrrolidine in a suitable solvent such as methanol or ethanol.

-

Salt Formation: To this solution, add a solution of 0.5 equivalents of (+)-tartaric acid in the same solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the crystallized salt.

-

Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt, the (R)-2-ethylpyrrolidinium-(+)-tartrate.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove adhering mother liquor.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, to liberate the free (R)-2-ethylpyrrolidine.

-

Extraction: Extract the free amine into an organic solvent like dichloromethane or diethyl ether.

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-2-ethylpyrrolidine.

-

Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the this compound.

-

Final Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Quality Control and Analytical Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt would exhibit characteristic N-H stretching and bending vibrations.[15][17][18][19]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[20]

Diagram 2: Analytical Workflow for Quality Control

Caption: A typical workflow for the quality control of (R)-2-Ethylpyrrolidine HCl.

Chromatographic Analysis for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.

Experimental Protocol: Chiral HPLC (Representative)

This protocol is adapted from methods used for similar chiral amines.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the stationary phase.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for pyrrolidine derivatives.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Application in Drug Development: A Case Study of Levosulpiride

(R)-2-Ethylpyrrolidine and its derivatives are key intermediates in the synthesis of various pharmaceuticals. A prominent example is the synthesis of Levosulpiride , the (S)-enantiomer of sulpiride, which is a substituted benzamide antipsychotic and prokinetic agent.[21][22] The synthesis of Levosulpiride utilizes the enantiomer of a closely related compound, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.[10] This example highlights the critical role of chiral pyrrolidine building blocks in constructing complex APIs.

Synthesis of Levosulpiride

The synthesis involves the condensation of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine with methyl 2-methoxy-5-sulfamoylbenzoate.[10][21]

Diagram 3: Synthesis of Levosulpiride

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-Ethylpyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. 2-Ethylpyrrolidine | C6H13N | CID 4993465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of levosulpiride | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]

- 13. nmr.tamu.edu [nmr.tamu.edu]

- 14. mdpi.com [mdpi.com]

- 15. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 16. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 17. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academicworks.cuny.edu [academicworks.cuny.edu]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]

- 22. pharmaffiliates.com [pharmaffiliates.com]

(R)-2-Ethylpyrrolidine Hydrochloride: A Comprehensive Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Ethylpyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the specific stereochemistry at the C2 position is often crucial for pharmacological activity and selectivity. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening. Among these properties, solubility is a critical parameter that dictates reaction conditions, purification strategies, and the design of drug delivery systems.

This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the fundamental principles governing its solubility and presents a comprehensive, field-proven methodology for its experimental determination. This approach is designed to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 460748-80-5 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| Molecular Weight | 135.64 g/mol | [1][2] |

| Appearance | Solid (predicted) | [5] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

(Note: Some physical properties like melting point and specific optical rotation are not consistently reported in publicly accessible databases and should be determined experimentally.)

The structure of this compound, featuring a charged ammonium group and a small alkyl substituent, suggests a predisposition for solubility in polar solvents. The presence of the hydrochloride salt dramatically increases its polarity compared to its free base, (R)-2-Ethylpyrrolidine.[6]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process governed by the free energy change of dissolution.[7][8] For this compound, several factors influence its solubility in a given solvent:

-

Polarity: As a salt, it is a highly polar and ionic compound. According to the "like dissolves like" principle, it is expected to exhibit higher solubility in polar solvents capable of solvating the charged pyrrolidinium cation and the chloride anion.

-

Hydrogen Bonding: The pyrrolidinium cation has two hydrogen bond donors (the N-H protons), and the chloride anion can act as a hydrogen bond acceptor. Solvents that are proficient hydrogen bond donors and/or acceptors (e.g., water, alcohols) will facilitate dissolution through the formation of energetically favorable intermolecular interactions.[9]

-

Lattice Energy: The strength of the ionic interactions in the crystal lattice of the solid salt must be overcome by the solvation energy for dissolution to occur. A higher lattice energy will generally lead to lower solubility.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.[7] For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be determined empirically.

-

pH of the Medium: In aqueous solutions, the pH will influence the equilibrium between the protonated (pyrrolidinium) and deprotonated (pyrrolidine) forms. At lower pH, the equilibrium will favor the more soluble ionic form.

Based on these principles, a qualitative solubility profile can be predicted:

-

High Solubility: Polar protic solvents such as water, methanol, and ethanol.

-

Moderate to Low Solubility: Polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF).

-

Insoluble/Slightly Soluble: Nonpolar solvents such as hexane, toluene, and diethyl ether.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of published quantitative data, a robust and reproducible experimental protocol is essential. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a solid compound.[10]

Logical Workflow for Solubility Determination

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (purity >99%)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile)

-

Thermostatic shaker or agitator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)[11][12]

-

Appropriate HPLC column (e.g., C18 for reversed-phase or HILIC for polar compounds)[13]

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

3. Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be established by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

4. Sample Preparation and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[14][15][16][17]

5. Data Analysis:

-

Calculate the solubility (S) using the following formula: S (mg/mL or mol/L) = Measured Concentration × Dilution Factor

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Report the results as the mean solubility ± standard deviation.

Method Validation for Quantification

The accuracy of the solubility determination is contingent on the validity of the analytical method used for quantification. The HPLC method should be validated according to ICH guidelines, assessing parameters such as:[15][17]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]

Visualization of Key Relationships

Factors Influencing Solubility

Caption: Key Factors Governing the Solubility of (R)-2-Ethylpyrrolidine HCl.

Conclusion

References

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet]. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

American Chemical Society. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

-

American Chemical Society. (2018). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Iu Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts. Virtual Chemistry Experiments. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

National Center for Biotechnology Information. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Molecules. [Link]

-

National Center for Biotechnology Information. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Toxins. [Link]

-

American Chemical Society. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Chromatography Forum. (2011). measure pyrrolidine by HPLC. [Link]

-

SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

National Center for Biotechnology Information. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. International Journal of Molecular Sciences. [Link]

-

LCGC International. (2003). Developing and Validating Dissolution Procedures. [Link]

-

MIT News. (2023). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Annals of Chemical and Medical Sciences. [Link]

-

ResearchGate. (2013). Enhancement of solubility: A pharmaceutical overview. [Link]

-

Royal Society of Chemistry. (2024). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. [Link]

-

ResearchGate. (2018). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylpyrrolidine. PubChem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 460748-80-5|this compound|BLD Pharm [bldpharm.com]

- 3. pharmasources.com [pharmasources.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylpyrrolidine | C6H13N | CID 4993465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. scielo.br [scielo.br]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. solubilityofthings.com [solubilityofthings.com]

Chiral Pyrrolidine Derivatives: The Cornerstone of Modern Asymmetric Organocatalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a simple five-membered nitrogen heterocycle, has emerged as a uniquely privileged scaffold in the field of asymmetric organocatalysis.[1][2][3] Its derivatives, particularly those derived from the natural amino acid proline, have revolutionized the synthesis of chiral molecules, offering a metal-free, environmentally benign alternative to traditional transition-metal catalysis.[3][4] This guide provides a comprehensive technical overview of chiral pyrrolidine derivatives as catalysts. We will dissect their fundamental activation modes, explore their application in key carbon-carbon bond-forming reactions, present field-proven experimental protocols, and discuss the evolution of catalyst design from simple proline to highly sophisticated second-generation systems. This document is intended to serve as a foundational resource for researchers in organic synthesis and drug development, offering both theoretical understanding and practical, actionable insights.

The Privileged Scaffold: Why Pyrrolidine?

The remarkable success of pyrrolidine-based catalysts stems from a confluence of structural and functional attributes. The chiral centers inherent in derivatives like (S)-proline provide the absolute stereochemical information necessary for enantioselection.[5] Furthermore, the secondary amine of the pyrrolidine ring is the key functional handle that enables the catalytic cycle by reversibly forming covalent intermediates with carbonyl substrates.

The true genius of the proline scaffold, however, lies in its bifunctionality. In its simplest form, (S)-proline, the secondary amine acts as a nucleophile while the carboxylic acid group functions as an intramolecular Brønsted acid/base co-catalyst.[6][7] This internal cooperativity facilitates proton transfers throughout the catalytic cycle, mimicking the efficiency of natural aldolase enzymes and earning proline the moniker of the "simplest enzyme".[4][6] This foundational principle has guided the development of more complex derivatives where the carboxylic acid is replaced by other hydrogen-bond donors or bulky groups to tune reactivity and enhance stereoselectivity.[1][8]

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

Chiral pyrrolidine derivatives primarily operate through two distinct yet complementary activation modes: Enamine Catalysis for nucleophilic activation of carbonyl donors (ketones and aldehydes) and Iminium Ion Catalysis for electrophilic activation of α,β-unsaturated carbonyls.

Enamine Catalysis: Activating the Nucleophile

Enamine catalysis transforms a prochiral ketone or aldehyde into a stronger, chiral nucleophile. The cycle is initiated by the condensation of the pyrrolidine's secondary amine with the carbonyl compound, forming a chiral enamine intermediate after the loss of water.[9][10][11] This enamine is significantly more nucleophilic than the corresponding enol or enolate and is poised for stereoselective attack on an electrophile.

The stereochemical outcome of the reaction is dictated by the conformation of this enamine intermediate. For proline, the carboxylic acid group plays a crucial role in directing the electrophile via hydrogen bonding, often leading to a highly ordered, chair-like transition state as described by the Houk model.[7][9]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

Biological activity of substituted pyrrolidines

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrolidines

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including hydrophilicity, basicity, and a non-planar, three-dimensional structure—make it a cornerstone in the design of therapeutic agents.[3][4] Found in over 20 FDA-approved drugs and a vast array of natural products, the pyrrolidine moiety is a versatile framework for developing novel compounds with a broad spectrum of biological activities.[4][5][6][7] This guide offers a comprehensive exploration of the diverse pharmacological applications of substituted pyrrolidines, intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) and mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and neurology, supported by quantitative data and validated experimental protocols.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The prevalence of the pyrrolidine core in pharmacology is a testament to its remarkable synthetic accessibility and biological compatibility.[7] Its sp³-hybridized carbons allow for precise spatial orientation of substituents, enabling chemists to meticulously explore the pharmacophore space and optimize interactions with biological targets.[4] This structural rigidity and three-dimensionality are critical for achieving high-affinity binding to enzymes and receptors.[3]

The development of novel pyrrolidine derivatives has been accelerated by robust synthetic methodologies. Strategies such as the [3+2] cycloaddition of azomethine ylides, multicomponent reactions (MCRs), and the functionalization of readily available chiral precursors like proline and 4-hydroxyproline provide efficient pathways to a vast chemical space of substituted pyrrolidines.[1][4][5][8][9] This synthetic tractability allows for systematic modification of the core structure to fine-tune pharmacological properties.

This guide aims to synthesize the current understanding of how substitutions on the pyrrolidine ring dictate its biological function, providing a field-proven perspective on its application in modern drug discovery.

Synthetic Pathways: A Foundation for Diversity

The biological activity of a pyrrolidine derivative is intrinsically linked to the nature and orientation of its substituents. Understanding the synthetic routes is therefore crucial for appreciating the scope of accessible analogues for drug discovery programs. The 1,3-dipolar cycloaddition is one of the most powerful methods for constructing highly functionalized pyrrolidine rings with excellent stereocontrol.[1][9]

Caption: General workflows for the synthesis of substituted pyrrolidines.

Key Areas of Biological Activity

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines.[10][11] Their mechanisms of action are often multifaceted, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation.[12]

Mechanism of Action: Many anticancer pyrrolidines function by modulating the intrinsic apoptotic pathway. They have been shown to alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12] This disruption leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[12] Furthermore, some derivatives induce cell cycle arrest, typically at the G0/G1 phase, preventing cancer cells from replicating.[13]

Caption: Intrinsic apoptotic pathway targeted by pyrrolidine derivatives.

Comparative Anticancer Activity: The potency of these compounds varies significantly with their substitution patterns. For instance, spirooxindole-pyrrolidines and N-arylpyrrolidine-2,5-diones have shown compelling cytotoxicity.[2][10]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| Spirooxindole-pyrrolidine | HCT116 | 8.5 |

| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |

| Pyrrolidinone-hydrazone | IGR39 | 2.5 |

| Pyrrolidine Chalcone | MDA-MB-468 | 25 µg/mL |

| Thiophen-containing Pyrrolidine | MCF-7 | 17 |

| This table is a synthesis of data from multiple sources.[2][4][14] |

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for novel antibacterial agents is critical. Pyrrolidine derivatives have demonstrated significant potential, with activity against both Gram-positive and Gram-negative bacteria.[15][16][17]

Mechanism of Action: A notable class of antibacterial pyrrolidines are the pyrrolidinedione natural products, such as andrimid. These compounds act as inhibitors of bacterial fatty acid biosynthesis by targeting acetyl-CoA carboxylase (ACC), an enzyme essential for bacterial viability but absent in mammals, making it a selective target.[18] Structure-activity relationship studies have revealed that while the fatty acid side chain can be varied to optimize physicochemical properties, the pyrrolidinedione core is crucial for target binding.[18]